[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol
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Overview
Description
[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol is an organic compound with the molecular formula C15H15BrO2 and a molecular weight of 307.19 g/mol . It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a phenyl ring, with a methanol group at the para position relative to the benzyloxy group . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Benzyloxylation: The brominated intermediate is then subjected to benzyloxylation, where a benzyloxy group is introduced at the 2-position.
Methanol Addition: Finally, the compound is treated with methanol to introduce the methanol group at the para position relative to the benzyloxy group.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.
Major Products
Oxidation: The major products include [2-(Benzyloxy)-5-bromo-4-methylphenyl]aldehyde and [2-(Benzyloxy)-5-bromo-4-methylbenzoic acid].
Reduction: The major product is [2-(Benzyloxy)-4-methylphenyl]methanol.
Scientific Research Applications
[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, and affect cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol: Similar structure but with different positioning of the bromine and methyl groups.
[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]methanol: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
(5-bromo-4-methyl-2-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSMUQEJOIPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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